molecular formula C22H22ClFN4O2 B2722289 N-(3-chloro-4-fluorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 1286719-29-6

N-(3-chloro-4-fluorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Cat. No. B2722289
CAS RN: 1286719-29-6
M. Wt: 428.89
InChI Key: SGZMEFYPKPNBIB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, also known as CFMPA, is a compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

  • Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives, which are structurally related to the compound , have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting potential therapeutic applications in conditions caused by oxidative stress (Chkirate et al., 2019).

  • Synthesis and Anti-Inflammatory Activity : Derivatives of N-(3-chloro-4-fluorophenyl)-2-thioxothiazolidin-3-yl acetamides, structurally related to the compound, have been synthesized and shown to exhibit significant anti-inflammatory activity. This suggests potential applications in the treatment of inflammation-related disorders (Sunder & Maleraju, 2013).

  • Src Kinase Inhibitory and Anticancer Activities : N-benzyl substituted acetamide derivatives, related to the compound , have been evaluated for their Src kinase inhibitory activities and anticancer properties. Such compounds could be relevant in the development of new anticancer therapies (Fallah-Tafti et al., 2011).

  • Novel Sulfonamide Derivatives and Cytotoxic Activity : Research on various sulfonamide derivatives, including those structurally similar to the compound of interest, has shown potential cytotoxic activity against certain cancer cell lines. This indicates possible applications in cancer treatment (Ghorab et al., 2015).

  • GPR39 Agonists and Zinc Allosteric Modulation : Studies have identified novel GPR39 agonists, structurally related to the compound, modulated allosterically by zinc. This suggests possible implications in the study of G protein-coupled receptors and their roles in various physiological processes (Sato et al., 2016).

  • Photovoltaic Efficiency and Ligand Protein Interactions : Benzothiazolinone acetamide analogs, related to the compound, have been studied for their photovoltaic efficiency and ligand-protein interactions. This research is significant for the development of new materials for photovoltaic cells and understanding molecular interactions in biological systems (Mary et al., 2020).

properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O2/c23-19-12-16(6-7-20(19)24)13-25-21(29)15-28-14-18(17-4-2-1-3-5-17)22(26-28)27-8-10-30-11-9-27/h1-7,12,14H,8-11,13,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZMEFYPKPNBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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